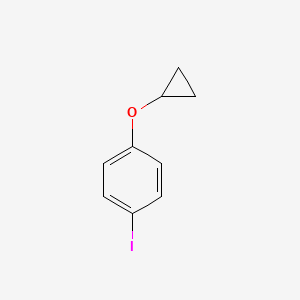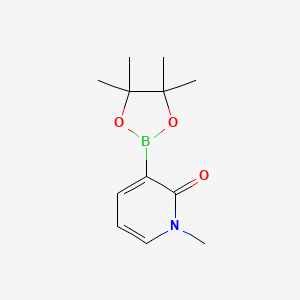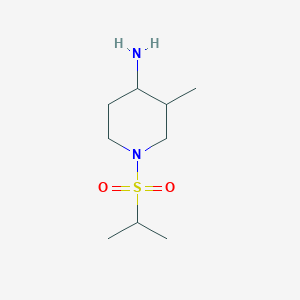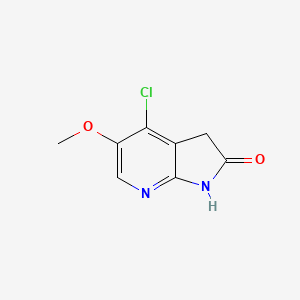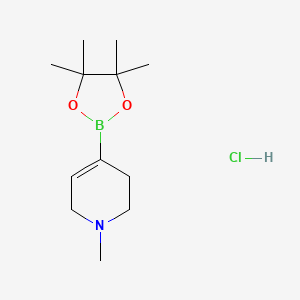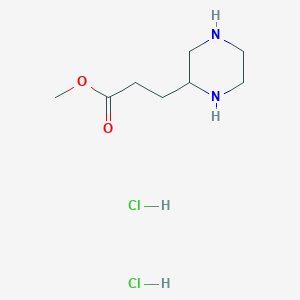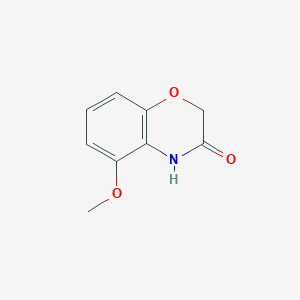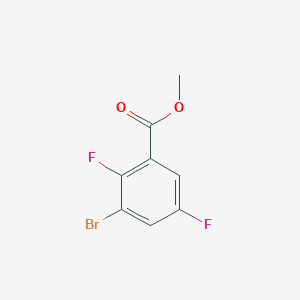
5-(Chloromethyl)-2-fluoro-4-methylpyridine
描述
5-(Chloromethyl)-2-fluoro-4-methylpyridine is a chemical compound used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, nitrogen is introduced, and the temperature is elevated to 80-100°C while stirring . After the reaction, the solution is desolventized through underpressure distillation to obtain a brown-red oily liquid, which is then purified to obtain the finished product .安全和危害
作用机制
Target of Action
It’s known that this compound is used in the synthesis of the antiulcer drug ranitidine (zantac) . Ranitidine acts by inhibiting the H2 receptors in the stomach lining, reducing the production of stomach acid.
Mode of Action
As a halogenated pyridine derivative, it may undergo nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by another group .
Biochemical Pathways
As a precursor in the synthesis of ranitidine, it may indirectly influence the biochemical pathways related to gastric acid secretion .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Result of Action
As a precursor in the synthesis of ranitidine, its ultimate effect would be the reduction of gastric acid secretion, providing relief from conditions like ulcers and gastroesophageal reflux disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and reactivity of 5-(Chloromethyl)-2-fluoro-4-methylpyridine . .
生化分析
Biochemical Properties
5-(Chloromethyl)-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The chloromethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. This compound interacts with enzymes such as glutathione S-transferase, which facilitates the conjugation of the chloromethyl group with glutathione, resulting in the formation of a stable thioether adduct . Additionally, this compound can interact with proteins containing thiol groups, leading to potential modifications in protein function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding to thiol groups. This modification can alter the activity of signaling proteins, leading to changes in downstream signaling pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional activity of specific genes. These molecular interactions highlight the potential of this compound as a tool for studying biochemical pathways and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can undergo metabolic transformations, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . The localization of this compound within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5-(chloromethyl)-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEMWFLFIQNVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
